molecular formula C16H18ClN3O2 B12762978 AAG-1 hydrochloride CAS No. 1614235-14-1

AAG-1 hydrochloride

Cat. No.: B12762978
CAS No.: 1614235-14-1
M. Wt: 319.78 g/mol
InChI Key: WZIIUILMMRGPJL-UHFFFAOYSA-N
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Description

AAG-1 hydrochloride is a synthetic compound known for its significant role in various scientific research fields. It is a small molecule with a molecular formula of C16H17N3O2 and a molecular weight of approximately 283.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a furo[2,3-d]pyrimidine derivative with a methoxyphenyl group under controlled conditions . The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of AAG-1 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

AAG-1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

AAG-1 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AAG-1 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

AAG-1 hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the particular pathways it influences, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1614235-14-1

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C16H17N3O2.ClH/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12;/h5-9H,1-4H3;1H

InChI Key

WZIIUILMMRGPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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